molecular formula C17H18ClN3O4S B3009455 N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide CAS No. 949383-92-0

N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

Cat. No. B3009455
CAS RN: 949383-92-0
M. Wt: 395.86
InChI Key: QKDYUYMLXXCZBL-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. While the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as chlorophenyl, pyrrolidinyl, and acetamide are common across the described molecules, suggesting that they may share similar synthetic routes and biological properties.

Synthesis Analysis

The synthesis of related compounds involves linear synthetic routes that yield various substituted acetamide derivatives. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives is characterized by spectroscopic techniques such as LCMS, IR, 1H, and 13C NMR, indicating a structured approach to confirming the identity and purity of the synthesized molecules . Similarly, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions suggests a modular approach to introducing different functional groups, which could be applicable to the synthesis of N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using computational methods such as density functional theory (DFT), which provides insights into the geometric equilibrium and vibrational wavenumbers . The presence of intramolecular hydrogen bonding and the influence of electronegative substituents like chlorine on the geometry of the molecule are important factors that could also be relevant to the structure of N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide.

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions involving the exact compound , the described synthetic routes and biological evaluations imply that these molecules could undergo reactions typical of acetamides, such as hydrolysis or nucleophilic substitution. The presence of a pyrrolidinyl group may also influence the reactivity of the molecule, potentially leading to interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic methods and computational analyses. The vibrational spectroscopic signatures obtained from Raman and Fourier transform infrared spectroscopy are compared with computational results to confirm the molecular structure . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are investigated to predict the behavior of these molecules in biological systems .

Scientific Research Applications

Corrosion Inhibition

The compound has been studied for its potential as a corrosion inhibitor. Derivatives of acetamide, specifically those with long alkyl side chains and variations like isoxazolidine and isoxazoline, have been synthesized and evaluated for their corrosion prevention efficiencies. These compounds, characterized through FT-IR and NMR spectra, showed promising results in protecting steel against corrosion in acidic and oil mediums (Yıldırım & Çetin, 2008).

Dye-Sensitized Solar Cells (DSSCs)

Research into benzothiazolinone acetamide analogs, including a compound similar in structure to N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide, revealed their potential use in DSSCs. These compounds demonstrated good light harvesting efficiency and free energy of electron injection, making them suitable as photosensitizers. Their non-linear optical (NLO) activity and interactions with cyclooxygenase 1 (COX1) were also explored, showing varied hyperpolarizability values and binding affinities (Mary et al., 2020).

Vibrational Spectroscopy and Molecular Characterization

Vibrational spectroscopy techniques, including Raman and Fourier transform infrared spectroscopy, were used to characterize the vibrational signatures of an antiviral active molecule structurally related to N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide. These studies provided insights into the molecule's geometric equilibrium, hydrogen bond interactions, and the effects of electronegative substitution on molecular stability and interactions (Jenepha Mary et al., 2022).

Pharmacological Properties

Another structurally related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, was evaluated for its affinity towards κ-opioid receptors, showing high selectivity and potential for treating depression and addiction disorders. This study underscores the therapeutic relevance of acetamide derivatives in pharmacology (Grimwood et al., 2011).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-13-4-3-5-14(10-13)19-16(22)12-20-11-15(6-7-17(20)23)26(24,25)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDYUYMLXXCZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

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